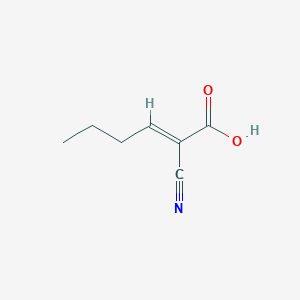

(E)-2-cyanohex-2-enoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71883. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyanohex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-3-4-6(5-8)7(9)10/h4H,2-3H2,1H3,(H,9,10)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCPVXOVNVHHAJ-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418212 | |

| Record name | (E)-2-cyanohex-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869-00-1 | |

| Record name | NSC71883 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-2-cyanohex-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-2-HEXENOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E)-2-cyanohex-2-enoic acid CAS number 869-00-1 properties

An In-Depth Technical Guide to (E)-2-Cyanohex-2-enoic Acid (CAS 869-00-1) for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the properties, synthesis, and potential applications of this compound (CAS No. 869-00-1). This molecule, belonging to the class of α,β-unsaturated cyanoacrylates, represents a versatile building block in modern organic synthesis, offering unique reactivity for the construction of complex molecular architectures.

Molecular Identity and Physicochemical Characteristics

This compound is a polyfunctional molecule featuring a carboxylic acid, a nitrile group, and an alkene, all conjugated to form a highly electron-deficient system. This electronic arrangement is the primary driver of its chemical reactivity and utility in synthesis.

Structural Information

| Identifier | Value | Source |

| CAS Number | 869-00-1 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | CCC\C=C(/C#N)\C(=O)O | [1] |

| InChIKey | RMCPVXOVNVHHAJ-ZSYMWRCLDB | [1] |

Predicted & Experimental Physicochemical Properties

Direct experimental data for this compound is not widely available in the literature.[1] The following table includes computed properties and experimental data for closely related analogs to provide a scientifically grounded estimation.

| Property | Value | Notes | Source |

| Melting Point | Not Available (n/a) | Expected to be a low-melting solid. For comparison, (E)-2-cyano-but-2-enoic acid is a white solid. | [1][3] |

| Boiling Point | Not Available (n/a) | Likely to decompose upon heating at atmospheric pressure. | [1] |

| Density | Not Available (n/a) | --- | [1] |

| pKa | ~1.3 ± 0.1 | Predicted. The strong electron-withdrawing groups enhance acidity compared to hexenoic acid (pKa ~5.1). Value is based on prediction for 2-cyanoacrylic acid. | [4] |

| LogP | 0.8 | Computed. Indicates moderate lipophilicity. | [2] |

| Polar Surface Area | 61.1 Ų | Computed. | [2] |

Synthesis via Knoevenagel Condensation: Mechanism and Protocol

The premier synthetic route to this compound is the Knoevenagel condensation, a cornerstone reaction in C-C bond formation.[5] This reaction involves the nucleophilic addition of an active methylene compound (cyanoacetic acid) to an aldehyde (butanal), followed by dehydration.[5]

Causality of Experimental Design

The choice of a weak base as a catalyst, such as piperidine or an amine salt like ammonium acetate, is critical. A strong base would induce self-condensation of the butanal or deprotonate the carboxylic acid of the product, complicating the reaction.[5] The reaction is driven to completion by the formation of a stable, conjugated system and often by the removal of water. The use of pyridine in the Doebner modification can be particularly effective for condensations involving a free carboxylic acid, as it facilitates the final decarboxylation-coupled dehydration step.[5]

Reaction Mechanism

The mechanism proceeds through three key stages:

-

Enolate Formation: The basic catalyst deprotonates the α-carbon of cyanoacetic acid, which is highly acidic due to the adjacent cyano and carboxyl groups, forming a resonance-stabilized enolate.

-

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of butanal, forming an aldol-type addition intermediate.

-

Dehydration: The intermediate readily eliminates a molecule of water to yield the final α,β-unsaturated product, this compound. The trans (E) isomer is typically the thermodynamically favored product due to reduced steric hindrance.

Caption: Knoevenagel condensation mechanism for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure adapted from established methods for Knoevenagel condensations.[6]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add butanal (10 mmol, 1 eq.), cyanoacetic acid (12 mmol, 1.2 eq.), and ammonium acetate (1.5 mmol, 0.15 eq.) in 100 mL of toluene.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Spectral Properties Analysis

| Spectral Data | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Rationale |

| ¹H NMR | 1.0-1.2 (t, 3H), 1.6-1.8 (sext, 2H), 2.5-2.7 (q, 2H), 7.7-7.9 (t, 1H), 10-12 (br s, 1H) | Signals correspond to the propyl chain (CH₃, CH₂, CH₂), the vinylic proton, and the acidic carboxylic proton. The triplet for the vinylic proton is characteristic of coupling to the adjacent methylene group. The ¹H NMR for the related methyl ester shows the vinylic proton at δ 7.69 (t, J=8.0 Hz).[6] |

| ¹³C NMR | ~14, ~22, ~32, ~115, ~120, ~155, ~165 | Corresponds to the propyl chain carbons, the nitrile carbon (C≡N), the alkene carbons (C=C), and the carbonyl carbon (C=O). Spectral data for the methyl ester confirms the presence of these key functional groups.[7] |

| FT-IR | 3200-2500 (broad, O-H), 2230-2210 (C≡N), 1710-1680 (C=O), 1640-1620 (C=C) | Characteristic stretching frequencies for the carboxylic acid O-H, conjugated nitrile, conjugated carbonyl, and the carbon-carbon double bond. |

Chemical Reactivity and Synthetic Potential

The core of this compound's utility lies in its nature as an electrophilic alkene. The strong electron-withdrawing effects of both the cyano and carboxylic acid groups render the β-carbon highly susceptible to nucleophilic attack.

Michael Addition

This compound is an excellent Michael acceptor. It readily undergoes conjugate addition with a wide range of soft nucleophiles (e.g., amines, thiols, enolates). This reaction is fundamental for introducing complexity and building larger molecular scaffolds.

Caption: General workflow for the Michael addition of a nucleophile to this compound.

This reactivity makes it a valuable precursor for synthesizing substituted pyridones and pyrimidines, which are heterocyclic cores found in many bioactive molecules.[8]

Applications in Drug Discovery and Materials Science

While specific applications for CAS 869-00-1 are not extensively documented, the broader class of cyanoacrylates serves as a strong indicator of its potential.

-

Medicinal Chemistry Intermediate: Its polyfunctionality allows it to serve as a starting point for the synthesis of heterocyclic libraries. The cyano and carboxyl groups can be further manipulated post-Michael addition to induce cyclization, leading to diverse scaffolds for screening in drug discovery programs.[8]

-

Polymer and Biomaterial Synthesis: Cyanoacrylates are monomers for poly(cyanoacrylate)s, a class of polymers known for their applications as biomedical adhesives and in nanoparticle-based drug delivery systems.[9][10] The hexyl chain of this specific molecule could impart greater lipophilicity to a resulting polymer, potentially altering its degradation profile and drug-loading capacity.

Safety and Handling

As with other cyanoacrylates and reactive organic acids, appropriate safety precautions are necessary.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry place away from bases and moisture to prevent polymerization or degradation.

-

Toxicity: Harmful if swallowed and may cause skin and serious eye irritation.[11]

Conclusion

This compound (CAS 869-00-1) is a synthetically valuable, albeit under-characterized, chemical entity. Its straightforward synthesis via the Knoevenagel condensation and its predictable reactivity as a potent Michael acceptor make it an attractive tool for chemists in both academic and industrial research. For professionals in drug development, its potential as a scaffold for generating novel heterocyclic compounds warrants further exploration. This guide provides the foundational knowledge necessary to confidently incorporate this versatile building block into advanced synthetic workflows.

References

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.

-

University of Calgary. (n.d.). Chapter 6: Reactions of Alkenes : Addition Reactions. Available from: [Link]

-

SpectraBase. (n.d.). (E)-2-cyano-2-hexenoic acid methyl ester. Available from: [Link]

-

Save My Exams. (2025). Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. Available from: [Link]

-

PURKH. (n.d.). Kinetics of Electrophile & Nucleophile Reactivity: A General Approach to Organic Chemistry. Available from: [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Available from: [Link]

-

ChemSynthesis. (2025). (2E)-2-cyano-2-hexenoic acid. Available from: [Link]

-

SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Available from: [Link]

-

PubChem. (n.d.). Cyanoacrylic acid. Available from: [Link]

-

LookChem. (n.d.). 2-Cyanoacrylic acid. Available from: [Link]

-

RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available from: [Link]

-

Journal of the Chilean Chemical Society. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available from: [Link]

-

ACS Publications. (n.d.). Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction. Available from: [Link]

-

Researcher.Life. (2018). 5 - Nanostructured Cyanoacrylates: Biomedical Applications. Available from: [Link]

-

ResearchGate. (2025). (PDF) Cyano Acrylate Polymers in Medical Applications. Available from: [Link]

- Google Patents. (n.d.). EP0686681A1 - Alpha-cyanoacrylate adhesive composition.

-

ResearchGate. (n.d.). Surgical and Medical Applications of Cyanoacrylate Glue | Download Table. Available from: [Link]

-

YouTube. (2025). What Is Cyanoacrylate Used For? - Chemistry For Everyone. Available from: [Link]

-

European Chemicals Agency. (n.d.). Substance Information - Diethyl(2-mercaptoethyl)amine. Available from: [Link]

-

MDPI. (n.d.). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Available from: [Link]

-

PubChem. (n.d.). (2E)-5-cyano-2-hexenoic acid. Available from: [Link]

-

PubChem. (n.d.). 2-Hexenoic acid, (2E)-. Available from: [Link]

-

FooDB. (2010). Showing Compound (E)-2-Hexenoic acid (FDB008086). Available from: [Link]

-

Progress in Chemical and Biochemical Research. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Available from: [Link]

-

NIST. (n.d.). 2-Hexenoic acid, (E)-. Available from: [Link]

-

PubChem. (n.d.). 1-Chloro-2-(diethylamine)ethane hydrochloride. Available from: [Link]

-

ChemBK. (2024). 2-Diethylaminoethylchloride hydrochloride. Available from: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. (2E)-5-cyano-2-hexenoic acid | C7H9NO2 | CID 10942511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Cyano-but-2-enoic acid 96% | CAS: 759-72-8 | AChemBlock [achemblock.com]

- 4. 2-Cyanoacrylic acid|lookchem [lookchem.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. (E)-2-CYANO-5-METHYL-HEX-2-ENOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Alkenes as nucleophiles: Part 1 — Making Molecules [makingmolecules.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

(E)-2-cyanohex-2-enoic acid IUPAC name and synonyms

An In-depth Technical Guide to (E)-2-Cyanohex-2-enoic Acid: Synthesis, Properties, and Biomedical Context

Introduction

This compound belongs to the vinyl-substituted α-cyanoacrylic acid class of molecules, characterized by a nitrile and a carboxylic acid group attached to the same olefinic carbon. This structural arrangement confers unique chemical reactivity, making it and its derivatives valuable precursors in organic synthesis and polymer chemistry. While this specific molecule is a discrete chemical entity, its broader family, the cyanoacrylates, has garnered significant attention in the biomedical field.[1] This guide provides a detailed overview of this compound, including its nomenclature and properties, and contextualizes its relevance through a discussion of the synthesis and application of the wider cyanoacrylate class in drug development and medicine.

Part 1: Chemical Identity and Nomenclature

The precise and unambiguous identification of a chemical compound is foundational for all scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

The IUPAC name for the topic compound is (2E)-2-cyano-2-hexenoic acid .[2] The "(2E)" designation specifies the stereochemistry of the double bond, indicating that the highest priority groups on each carbon of the double bond are on opposite sides (trans configuration).

Table 1: Compound Identifiers and Synonyms

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (2E)-2-cyano-2-hexenoic acid | ChemSynthesis[2] |

| Synonyms | This compound, (E)-2-cyano-hex-2-enoic acid | ChemSynthesis[2] |

| CAS Number | 869-00-1 | ChemSynthesis[2] |

| Molecular Formula | C₇H₉NO₂ | ChemSynthesis[2] |

| Molecular Weight | 139.154 g/mol | ChemSynthesis[2] |

| InChIKey | RMCPVXOVNVHHAJ-ZSYMWRCLDB | ChemSynthesis[2] |

| Canonical SMILES | CCCC=C(C#N)C(=O)O | ChemSynthesis[2] |

Part 2: Physicochemical Properties

Quantitative data on the physical properties of this compound are not widely available in public databases.[2] However, computational predictions and data from analogous structures provide valuable estimates for research applications.

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | Data not available | [2] |

| Boiling Point | Data not available | [2] |

| Density | Data not available | [2] |

| Appearance | Likely a white to off-white solid | Based on similar compounds like 2-Cyano-but-2-enoic acid.[3] |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents. | Based on the properties of the parent hex-2-enoic acid.[4] |

| XLogP3 (Computed) | 1.8 | A measure of lipophilicity, computed for the similar 2-cyano-5-methylhex-2-enoic acid.[5] |

Part 3: Synthesis and Mechanistic Insights

The synthesis of α,β-unsaturated cyano-substituted acids and esters is most commonly achieved via the Knoevenagel condensation . This reaction involves the nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction.

For this compound, the logical precursors are butanal (butyraldehyde) and a cyanoacetic acid ester (e.g., ethyl cyanoacetate), followed by hydrolysis of the ester. The use of a weak base catalyst, such as an amine or ammonium salt, is crucial. This choice of catalyst is deliberate; it is basic enough to deprotonate the highly acidic α-carbon of ethyl cyanoacetate but not so strong as to cause self-condensation of the aldehyde or other side reactions.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol is a representative procedure based on established methods for similar compounds.[6]

-

Reaction Setup: To a solution of butanal (1 mol) in a suitable solvent such as benzene or toluene (100 mL), add ethyl cyanoacetate (1 mol), ammonium acetate (0.1 mol), and glacial acetic acid (0.2 mol). The acetic acid acts as a co-catalyst and helps to drive the dehydration step.

-

Condensation: The reaction mixture is stirred, typically at temperatures ranging from room temperature to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled. The solvent is removed under reduced pressure (in vacuo). The resulting residue is dissolved in an organic solvent like ethyl acetate and washed with water to remove the catalyst and any unreacted acetic acid.

-

Purification of Ester Intermediate: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude ethyl ester. This intermediate can be purified by vacuum distillation.

-

Hydrolysis to the Acid: The purified (E)-ethyl 2-cyanohex-2-enoate is then subjected to hydrolysis. This can be achieved under acidic (e.g., refluxing with aqueous HCl) or basic (e.g., using NaOH followed by acidic workup) conditions to cleave the ester and yield the final carboxylic acid product.

-

Final Purification: The resulting this compound is then purified, typically by recrystallization from an appropriate solvent system.

Part 4: The Cyanoacrylate Class in Drug Development

While this compound itself is primarily a synthetic building block, its ester derivatives, the alkyl cyanoacrylates, are polymers of significant medical and commercial importance.[1] These monomers undergo rapid anionic polymerization upon contact with weak nucleophiles, such as water or amines present on tissue surfaces.[7] This property is the basis for their use as "super glues" and, more importantly, as medical-grade tissue adhesives.[7][8]

Caption: Simplified mechanism of moisture-initiated anionic polymerization of cyanoacrylates.

Applications in Biomedicine

-

Tissue Adhesives: Longer-chain alkyl cyanoacrylates, such as 2-octyl cyanoacrylate and n-butyl cyanoacrylate, are widely used for topical wound closure.[7][8] They offer several advantages over traditional sutures, including faster application, reduced pain, and the formation of an antimicrobial barrier.[8] Shorter-chain variants like methyl and ethyl cyanoacrylate are generally considered too histotoxic for medical use due to their rapid degradation and the release of cytotoxic byproducts.[8][9]

-

Drug Delivery Systems: The ability to form nanoparticles through emulsion polymerization has made poly(alkyl cyanoacrylates) (PACA) an attractive platform for drug delivery.[1] The properties of these nanoparticles, such as degradation rate and drug release kinetics, can be finely tuned by altering the length of the alkyl side chain.[1] This allows for the development of controlled-release formulations for a variety of therapeutic agents.

Key Considerations for Drug Development Professionals

-

Biocompatibility and Biodegradation: The primary challenge in the biomedical application of cyanoacrylates is managing their degradation products. The polymer backbone degrades via hydrolysis, releasing formaldehyde and an alkyl cyanoacetate.[9] Formaldehyde is a known cytotoxin, and its rate of release is a critical factor in the material's biocompatibility.

-

Toxicity Mitigation: The rate of degradation, and thus the rate of toxic byproduct release, is inversely proportional to the length of the alkyl chain. Longer chains (e.g., octyl) degrade more slowly than shorter chains (e.g., methyl), resulting in significantly lower localized toxicity and better biocompatibility.[7] This principle is the cornerstone of designing safer medical-grade cyanoacrylates.

Conclusion

This compound is a well-defined chemical entity whose primary value lies in its potential as a monomer or synthetic intermediate. Its synthesis is readily achievable through the robust Knoevenagel condensation. While direct applications of this specific acid are limited, it belongs to the critically important class of cyanoacrylates. The unique moisture-initiated polymerization of cyanoacrylate esters has led to their indispensable role as tissue adhesives and their emerging potential in advanced drug delivery systems. For researchers and drug development professionals, understanding the relationship between the alkyl chain structure, degradation rate, and biocompatibility is paramount to harnessing the full therapeutic potential of this versatile class of polymers.

References

-

ChemSynthesis. (2024). (2E)-2-cyano-2-hexenoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyano-5-methylhex-2-enoic acid. Retrieved from [Link]

-

Nia Innovation. (n.d.). Ethyl (2E) 2-cyano-5-methyl-hex-2-enoate. Retrieved from [Link]

-

PubChem. (n.d.). (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyano-3,5-dimethylhex-2-enoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Surgical and Medical Applications of Cyanoacrylate Glue. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Cyanoacrylates: An Overview in Its Application as a Tissue Adhesive. Retrieved from [Link]

-

Mattamal, G. J. (n.d.). U.S. Fda Perspective on the Regulations of Cyanoacrylate Polymer Tissue Adhesives in Clinical Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hexenoic acid, (2E)-. Retrieved from [Link]

-

Chemistry For Everyone. (2025, August 5). What Is Cyanoacrylate Used For? [Video]. YouTube. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound (E)-2-Hexenoic acid (FDB008086). Retrieved from [Link]

-

MDPI. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Cyano-but-2-enoic acid CAS#: 759-72-8 [chemicalbook.com]

- 4. CAS 13419-69-7: hex-2-enoic acid | CymitQuimica [cymitquimica.com]

- 5. 2-Cyano-5-methylhex-2-enoic acid | C8H11NO2 | CID 53968379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-2-CYANO-5-METHYL-HEX-2-ENOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

An In-depth Technical Guide to the Physicochemical Properties of (E)-2-cyanohex-2-enoic acid

Introduction

(E)-2-cyanohex-2-enoic acid, a derivative of the hexenoic acid backbone, represents a class of multifunctional molecules holding significant interest in the fields of medicinal chemistry and materials science. The presence of three key functional groups—a carboxylic acid, a nitrile, and an alkene—in a conjugated system imparts a unique electronic and steric profile, making it a versatile building block for the synthesis of more complex molecular architectures. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, particularly in areas such as drug design, where properties like solubility and acidity can profoundly influence bioavailability and efficacy.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of predicted and anticipated properties but also detailed, field-proven experimental protocols for their empirical determination. The methodologies described herein are grounded in established principles of organic chemistry and analytical science, ensuring a robust and reliable approach to characterization.

Molecular Structure and Predicted Physicochemical Data

The structure of this compound is characterized by a six-carbon chain with a trans-configured double bond at the C2 position. A cyano group and a carboxylic acid group are attached to the C2 carbon. This arrangement leads to a planar geometry around the double bond and influences the molecule's overall polarity and reactivity.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | - |

| Molecular Weight | 139.15 g/mol | - |

| CAS Number | 869-00-1 | [1] |

| SMILES | CCC\C=C(C#N)\C(O)=O | [1] |

| InChIKey | RMCPVXOVNVHHAJ-ZSYMWRCLDB | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Predicted pKa | ~2-3 | - |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents | [2] |

Note: Predicted pKa is an estimation based on the electronic effects of the cyano and carboxylic acid groups. Predicted solubility is based on the general behavior of similar organic acids.

Synthesis via Knoevenagel Condensation

A primary and efficient route for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction[3]. In this case, cyanoacetic acid serves as the active methylene compound, and butanal would be the corresponding aldehyde.

The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without promoting the self-condensation of the aldehyde[3].

Illustrative Synthetic Workflow

Caption: Logical workflow for the qualitative solubility testing of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure of a synthesized compound. The primary methods for an organic molecule like this compound are ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is crucial to avoid interfering signals.[4]

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum. Key signals to expect include:

-

A triplet for the terminal methyl (CH₃) group.

-

A sextet for the methylene (CH₂) group adjacent to the methyl group.

-

A triplet for the methylene (CH₂) group adjacent to the double bond.

-

A singlet or a very finely split multiplet for the vinylic proton.

-

A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

-

-

-

Data Analysis:

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) method is often the most convenient. Place a small amount of the powdered sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Obtain the IR spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present:

-

A broad O-H stretch for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch for the carboxylic acid, around 1700-1725 cm⁻¹.

-

A sharp C≡N stretch for the nitrile group, around 2220-2260 cm⁻¹.

-

A C=C stretch for the alkene, around 1620-1680 cm⁻¹.

-

C-H stretches for the alkyl chain, typically just below 3000 cm⁻¹.

-

-

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided detailed, actionable protocols for their experimental determination. While specific experimental data for this compound is not widely published, the methodologies presented here, grounded in fundamental principles of analytical and organic chemistry, provide a robust framework for its comprehensive characterization. The synthesis, purification, and subsequent analysis as described will furnish the necessary data for researchers and drug development professionals to confidently utilize this versatile molecule in their applications.

References

- Melting point determination. (n.d.).

- Experiment (1) determination of melting points. (2021, September 19).

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]

- Determination of Melting Point. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

(2E)-2-cyano-2-hexenoic acid - 869-00-1, C7H9NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]

-

Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]

-

5.4: The 1H-NMR experiment - Chemistry LibreTexts. (2022, July 20). Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

Sources

A Spectroscopic Guide to (E)-2-cyanohex-2-enoic Acid: Unveiling Molecular Structure Through NMR, IR, and MS Data

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (E)-2-cyanohex-2-enoic acid. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the experimental choices and the logic behind the interpretation of the spectroscopic results. Every piece of information is grounded in established scientific principles and supported by authoritative references.

Molecular Structure and Key Features

This compound is an α,β-unsaturated carboxylic acid bearing a nitrile group at the α-position. This arrangement of functional groups—a carboxylic acid, a carbon-carbon double bond, and a nitrile—creates a conjugated system that significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures. The "E" stereochemistry indicates that the butyl group and the carboxylic acid group are on opposite sides of the double bond.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the acidic proton.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinylic proton, the protons of the butyl chain, and the acidic proton of the carboxylic acid.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | ~12 | Singlet (broad) | - | 1H |

| H-3 (vinylic) | ~7.2-7.5 | Triplet | ~7-8 | 1H |

| H-4 (-CH₂-) | ~2.3-2.5 | Quartet | ~7-8 | 2H |

| H-5 (-CH₂-) | ~1.5-1.7 | Sextet | ~7-8 | 2H |

| H-6 (-CH₃) | ~0.9-1.0 | Triplet | ~7-8 | 3H |

Interpretation:

-

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a very downfield chemical shift (around 12 ppm) due to deshielding and hydrogen bonding.[1][2][3][4]

-

The vinylic proton (H-3) is significantly deshielded by the adjacent electron-withdrawing nitrile and carboxylic acid groups, and its signal is expected in the 7.2-7.5 ppm range.[5][6] It should appear as a triplet due to coupling with the two adjacent protons of the C-4 methylene group.

-

The methylene protons at C-4 are allylic and adjacent to the double bond, leading to a chemical shift of around 2.3-2.5 ppm. They will appear as a quartet due to coupling with both the vinylic proton (H-3) and the methylene protons at C-5.

-

The methylene protons at C-5 will be found further upfield, around 1.5-1.7 ppm, and will show a more complex splitting pattern (a sextet) due to coupling with the methylene protons at C-4 and the methyl protons at C-6.

-

The terminal methyl protons (H-6) will be the most shielded, appearing around 0.9-1.0 ppm as a triplet due to coupling with the C-5 methylene protons.

Caption: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-COOH) | ~165 |

| C-2 (quaternary alkene) | ~110-120 |

| C-3 (alkene) | ~150-160 |

| C-4 (-CH₂-) | ~30-35 |

| C-5 (-CH₂-) | ~28-32 |

| C-6 (-CH₃) | ~13-15 |

| C-7 (-C≡N) | ~115-120 |

Interpretation:

-

The carbonyl carbon (C-1) of the carboxylic acid is expected to be in the range of 165 ppm, which is typical for α,β-unsaturated acids.[1][7][8]

-

The quaternary alkene carbon (C-2) , bonded to the cyano and carboxyl groups, will be significantly upfield compared to the other alkene carbon, likely in the 110-120 ppm range.

-

The vinylic carbon (C-3) will be deshielded and is expected to appear downfield in the 150-160 ppm region.

-

The nitrile carbon (C-7) has a characteristic chemical shift in the 115-120 ppm range.[7][9][10]

-

The aliphatic carbons (C-4, C-5, and C-6) will appear in the upfield region of the spectrum, with their chemical shifts decreasing with increasing distance from the electron-withdrawing groups.

Caption: Predicted ¹³C NMR chemical shifts for this compound.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and nitrile groups.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid (if it is a low-melting solid or oil) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used with the solid or liquid sample directly.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Collection: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 2500-3300 | -COOH | O-H stretch | Broad, Strong |

| 2230 | -C≡N | C≡N stretch (conjugated) | Strong, Sharp |

| 1690-1710 | -COOH | C=O stretch (conjugated) | Strong |

| 1620-1640 | C=C | C=C stretch | Medium |

| 1210-1320 | -COOH | C-O stretch | Strong |

| 950-910 | -COOH | O-H bend (out-of-plane) | Medium, Broad |

Interpretation:

-

The most prominent feature will be the very broad O-H stretching band of the carboxylic acid, appearing from 2500 to 3300 cm⁻¹. This broadness is due to hydrogen bonding.[1][2][3][11]

-

A strong and sharp absorption around 2230 cm⁻¹ is characteristic of a conjugated nitrile (C≡N) group .[1][9]

-

The carbonyl (C=O) stretching frequency of the carboxylic acid is expected to be in the 1690-1710 cm⁻¹ region. The conjugation with the double bond lowers the frequency from that of a saturated carboxylic acid.[1][2][3]

-

The C=C double bond stretch will appear in the 1620-1640 cm⁻¹ region. Its intensity is enhanced due to conjugation.

-

A strong C-O stretching band associated with the carboxylic acid will be present in the 1210-1320 cm⁻¹ range.[11]

-

A broad O-H bend can also be observed around 950-910 cm⁻¹.[11]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray ionization (ESI) in negative ion mode would also be effective, readily forming the [M-H]⁻ ion.

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₇H₉NO₂) is 139.15 g/mol . The molecular ion peak (M⁺˙) is expected at m/z = 139.

Key Fragmentation Pathways:

-

Loss of H₂O (m/z = 121): Dehydration from the carboxylic acid is a possible fragmentation pathway.

-

Loss of COOH (m/z = 94): Cleavage of the carboxylic acid group as a radical is a common fragmentation for carboxylic acids.

-

McLafferty Rearrangement: this compound has a γ-hydrogen, making the McLafferty rearrangement a likely fragmentation pathway. This would involve the transfer of a hydrogen from C-5 to the carbonyl oxygen, followed by cleavage of the C-3-C-4 bond. This would result in the loss of propene (C₃H₆, 42 Da) and the formation of a fragment ion at m/z = 97 .[12][13]

-

Loss of C₃H₇ radical (m/z = 96): Cleavage of the C-3-C-4 bond can lead to the loss of a propyl radical.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. compoundchem.com [compoundchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility of (E)-2-cyanohex-2-enoic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of (E)-2-cyanohex-2-enoic acid, a key intermediate in various synthetic applications, from advanced adhesives to potential pharmaceutical scaffolds.[1][2] For researchers, process chemists, and formulation scientists, a deep understanding of a compound's solubility is paramount for optimizing reaction conditions, developing purification strategies, and designing effective delivery systems. This document moves beyond simple data presentation to explain the underlying physicochemical principles that govern the solubility of this molecule and provides a robust experimental framework for its quantitative determination.

Molecular Architecture and Its Implications for Solubility

The solubility behavior of this compound is dictated by its unique molecular structure, which features a combination of polar and nonpolar moieties. A thorough analysis of these functional groups is the first step in predicting and understanding its interactions with various organic solvents.

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature is a primary driver for solubility in polar protic solvents.

-

Nitrile Group (-C≡N): The cyano group is strongly polar and a potent electron-withdrawing group.[3] It functions as an effective hydrogen bond acceptor, contributing significantly to interactions with protic solvents.

-

n-Butyl Chain (-CH2CH2CH2CH3): The four-carbon alkyl chain extending from the double bond is nonpolar and lipophilic. This portion of the molecule favors interactions with nonpolar solvents through van der Waals forces.

-

Alkene Backbone (>C=C<): The conjugated double bond system, influenced by the adjacent electron-withdrawing groups, creates a rigid, planar structure with specific electronic characteristics that can engage in dipole-dipole and other electrostatic interactions.

This duality of a polar "head" (carboxylic acid and nitrile) and a nonpolar "tail" (butyl chain) bestows an amphiphilic character upon the molecule, suggesting a nuanced solubility profile across the full spectrum of organic solvents.

Guiding Principles: Predicting Solubility

The age-old chemical maxim "like dissolves like" is the foundational principle for predicting solubility.[4][5] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another. We can apply this to this compound as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to donate hydrogen bonds.[6] A high degree of solubility is anticipated due to strong hydrogen bonding between the solvent's hydroxyl groups and the molecule's carboxylic acid and nitrile functionalities.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents possess significant dipole moments but do not donate hydrogen bonds.[6] Good solubility is expected, driven by strong dipole-dipole interactions between the solvent and the polar C=O, C-O, and C≡N bonds of the solute.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak London dispersion forces.[6] The energetic penalty of disrupting the strong solute-solute hydrogen bonds to accommodate weak solute-solvent interactions suggests that solubility will be limited. However, the presence of the n-butyl chain will contribute to some minimal solubility that might be absent in a smaller analogue.

The following diagram illustrates the primary intermolecular forces at play between this compound and different solvent classes.

Table 1: Predicted Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Key Solvent Property | Predicted Solubility | Primary Interaction Mechanism |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bond Donor | High | Strong hydrogen bonding with -COOH and -C≡N groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High Dipole Moment | Good to High | Strong dipole-dipole interactions. |

| Ethers | Diethyl Ether, THF | Moderate Polarity | Moderate | Dipole-dipole and some hydrogen bond acceptance. |

| Chlorinated | Dichloromethane, Chloroform | Moderate Polarity | Moderate to Low | Dipole-dipole interactions; limited by H-bond disruption. |

| Aromatic | Toluene, Benzene | Nonpolar / Low Polarity | Low | Weak dispersion forces and potential π-stacking. |

| Aliphatic | n-Hexane, Cyclohexane | Nonpolar | Very Low | Weak dispersion forces, insufficient to overcome solute-solute interactions. |

A Validated Protocol for Quantitative Solubility Determination

While theoretical predictions are invaluable, precise quantitative data requires rigorous experimental determination. The equilibrium shake-flask method is the gold standard for this purpose, providing reliable and reproducible results.[5]

Experimental Objective

To determine the equilibrium solubility of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (purity >98%)

-

Analytical grade organic solvents

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation of Stock for Calibration: Accurately prepare a concentrated stock solution of the compound in a highly soluble solvent (e.g., methanol). Use this stock to prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to 25 °C. Agitate the samples for at least 24 hours to ensure equilibrium is reached.[5] Causality Insight: 24-48 hours is typically sufficient for most compounds to reach equilibrium. A preliminary time-course experiment can be run to confirm the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Self-Validation Check: Filtering is a crucial step to prevent undissolved microparticles from artificially inflating the measured concentration. Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the calibration curve.

-

Quantification: Analyze the prepared calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV). Construct a calibration curve by plotting the instrument response against concentration.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

The following workflow diagram outlines the key stages of this protocol.

Sources

- 1. 2-Cyanoacrylic Acid|Key Synthetic Intermediate [benchchem.com]

- 2. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. Solvent - Wikipedia [en.wikipedia.org]

Navigating the Safety Profile of (E)-2-cyanohex-2-enoic Acid: An In-depth Technical Guide

Understanding the Inherent Hazards: A Synthesis of Surrogate Data

(E)-2-cyanohex-2-enoic acid's structure, featuring an α,β-unsaturated carboxylic acid and a nitrile group, suggests a multi-faceted hazard profile. The electron-withdrawing nature of both the nitrile and carboxylic acid groups activates the double bond, making it susceptible to nucleophilic attack, a key mechanism in its potential toxicity and reactivity.

Globally Harmonized System (GHS) Classification (Predicted)

Based on the analysis of surrogate compounds, the following GHS classification for this compound is predicted:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

Caption: Predicted GHS pictograms for this compound.

Primary Routes of Exposure and Symptomatology

The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

-

Inhalation: May cause respiratory tract irritation. In case of fire or thermal decomposition, inhalation of hydrogen cyanide is a major concern.

-

Skin Contact: Expected to be corrosive or at least a significant irritant, causing burns and redness.[2]

-

Eye Contact: Poses a high risk of serious and potentially irreversible eye damage.[2]

-

Ingestion: Harmful if swallowed, with potential for gastrointestinal irritation and systemic toxicity associated with cyanides.[1]

Emergency Procedures: A Proactive Approach

A thorough understanding of emergency procedures is critical when handling this compound.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek immediate medical attention.[1][2] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, dry powder, foam, or carbon dioxide.[2]

-

Specific Hazards Arising from the Chemical: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen cyanide (HCN).[3]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2]

Handling and Storage: Mitigating Risk at the Source

Proper handling and storage protocols are paramount to ensuring laboratory safety.

Safe Handling Practices

-

Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[3][4]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

Caption: A workflow diagram for the safe handling of this compound.

Storage Conditions

-

Temperature: Store in a cool, dry place away from direct sunlight.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

-

Container: Keep the container tightly closed.

Accidental Release and Disposal

Accidental Release Measures

-

Evacuate: Evacuate personnel from the affected area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Decontamination: Clean the spill area thoroughly.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[3]

Toxicological and Reactivity Profile

Stability and Reactivity

-

Reactivity: The product is not expected to be reactive under normal conditions of use, storage, and transport.[2]

-

Chemical Stability: Stable under recommended storage conditions.[2][4]

-

Possibility of Hazardous Reactions: No dangerous reactions are known under normal conditions of use.[2]

-

Conditions to Avoid: Heat, flames, and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides, and hydrogen cyanide.[3]

Toxicological Information

The toxicological properties have not been fully investigated for this compound itself. However, based on surrogate data:

-

Acute Toxicity: Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes severe skin burns or irritation.[1][2]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]

-

Germ Cell Mutagenicity: Data not available, but some related compounds are not mutagenic in the AMES test.[4]

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

References

- TCI Chemicals. (2025, May 6).

- Fisher Scientific. SAFETY DATA SHEET: Ethyl (ethoxymethylene)

- Fisher Scientific. SAFETY DATA SHEET: 2-Cyano-2,2-dimethylacetic acid.

- Cayman Chemical. (2025, June 12).

- Sigma-Aldrich. (2024, September 8).

- Synerzine. (2018, June 22). 2-Hexenoic acid, (E)

- Sigma-Aldrich. (2024, September 9).

-

PubChem - NIH. 2-Hexenoic acid, (2E)-. [Link]

-

FooDB. (2010, April 8). Showing Compound (E)-2-Hexenoic acid (FDB008086). [Link]

Sources

The Double-Edged Sword: A Technical Guide to the Biological Activity of α,β-Unsaturated Cyano Compounds

Introduction: The Unique Chemistry of a Potent Pharmacophore

In the landscape of modern drug discovery, the α,β-unsaturated cyano moiety has emerged as a compelling, albeit complex, pharmacophore. These organic compounds, characterized by a carbon-carbon double bond conjugated to a nitrile group (C≡N), possess a unique electronic architecture that underpins their potent and varied biological activities.[1] The conjugation of the electron-withdrawing nitrile group with the alkene creates a polarized system, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack.[1] This inherent reactivity is the cornerstone of their mechanism of action and their utility as powerful tools in chemical biology and medicine.

This guide provides an in-depth exploration of the biological activities of α,β-unsaturated cyano compounds, designed for researchers, scientists, and drug development professionals. We will dissect their mechanism of action, survey their therapeutic applications, provide detailed experimental protocols for their evaluation, and discuss the critical aspects of their toxicity and safety. Our focus will be on the causality behind their biological effects and the experimental rigor required to validate their therapeutic potential.

Pillar 1: Mechanism of Biological Activity - The Power of Covalent Modification

The primary mechanism by which α,β-unsaturated cyano compounds exert their biological effects is through a Michael-type addition reaction .[1] In a biological context, the nucleophiles are often the side chains of amino acid residues within proteins, most notably the thiol group of cysteine. The electrophilic β-carbon of the α,β-unsaturated system readily accepts the lone pair of electrons from the cysteine thiol, forming a stable covalent bond. This irreversible or, in some cases, reversible covalent modification of the target protein can dramatically alter its structure and function, leading to potent biological outcomes.

The cyano group itself plays a crucial role in modulating the reactivity of the α,β-unsaturated system. Its strong electron-withdrawing nature enhances the electrophilicity of the β-carbon, making the Michael addition more favorable.[2] Furthermore, the nitrile moiety can participate in non-covalent interactions, such as hydrogen bonding, within the target's binding pocket, contributing to the overall binding affinity and selectivity of the inhibitor.[3]

The nature of the covalent bond can be tuned from irreversible to reversible, a key consideration in modern drug design. For instance, α-cyanoacrylamides have been developed as reversible covalent inhibitors. The electron-withdrawing cyano group increases the reactivity of the acrylamide for Michael addition, but also influences the stability of the resulting covalent adduct, allowing for potential reversal of the bond.[2] This reversibility can be advantageous in minimizing off-target effects and reducing the potential for toxicity associated with permanent protein modification.

Caption: Mechanism of Michael addition between a cysteine thiol and an α,β-unsaturated cyano compound.

Pillar 2: Therapeutic Applications & Drug Design - Targeting Disease with Precision

The ability of α,β-unsaturated cyano compounds to form covalent bonds with specific protein targets has been harnessed to develop a range of potent and selective inhibitors for various diseases.

Kinase Inhibition in Oncology and Immunology

A prominent application of this chemical class is in the development of kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and autoimmune diseases. By targeting a non-catalytic cysteine residue in the active site of a kinase, α,β-unsaturated cyano compounds can achieve high potency and selectivity.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: Ibrutinib, a first-in-class BTK inhibitor, utilizes an acrylamide warhead to form an irreversible covalent bond with Cys481 in the BTK active site.[4][5][6] This effectively shuts down the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells in cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[5][7][8]

-

Janus Kinase 3 (JAK3) Inhibitors: Selective JAK3 inhibitors are sought after for the treatment of autoimmune diseases. The presence of a unique cysteine residue (Cys909) in the active site of JAK3 has enabled the design of covalent inhibitors with high selectivity over other JAK family members.[9] Compounds incorporating a cyanoacrylamide warhead have been shown to be potent and selective reversible covalent inhibitors of JAK3.[9][10]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a critical role in epigenetic regulation.[11][12] HDAC inhibitors have shown promise as anti-cancer agents.[13] Cyanoacrylates have been explored as a class of reversible covalent inhibitors targeting cysteine residues in HDACs, such as HDAC4.[14] This approach aims to increase the residence time of the inhibitor on the target, prolonging its inhibitory effect.[14]

| Compound Class | Target | Disease Area | Key Feature | Reference |

| Acrylamides | BTK | Oncology, Immunology | Irreversible covalent inhibition of Cys481 | [4][5][6] |

| Cyanoacrylamides | JAK3 | Immunology | Reversible covalent inhibition of Cys909 | [9][10] |

| Cyanoacrylates | HDAC4 | Oncology | Reversible covalent inhibition of a cysteine residue | [14] |

| Dipeptidyl Nitriles | Cruzain | Infectious Disease | Covalent inhibition of the active site cysteine | [2] |

Table 1: Examples of α,β-Unsaturated Cyano Compounds in Drug Development.

Pillar 3: Experimental Protocols for Activity Assessment - A Self-Validating Approach

The evaluation of α,β-unsaturated cyano compounds requires a multi-faceted experimental approach to determine their potency, selectivity, and mechanism of action. The following protocols are designed to be self-validating, incorporating essential controls to ensure data integrity.

Protocol 1: Enzyme Inhibition Assay (Time-Dependent Inhibition)

This assay is crucial for characterizing covalent inhibitors, as their potency is often time-dependent.

Objective: To determine the IC50 of a test compound against a target enzyme at a fixed time point. A shift in IC50 with pre-incubation time is indicative of covalent modification.[15]

Materials:

-

Recombinant target enzyme

-

Substrate for the enzyme (fluorogenic or chromogenic)

-

Assay buffer

-

Test compound stock solution (in DMSO)

-

96-well microplate (black or clear, depending on the substrate)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

-

Pre-incubation: In a 96-well plate, add the enzyme and the diluted test compound (or DMSO for control). Incubate for various time points (e.g., 0, 15, 30, 60 minutes) at the appropriate temperature.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Data Acquisition: Measure the fluorescence or absorbance at regular intervals using a plate reader.

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value for each pre-incubation time point using a non-linear regression analysis.

-

Self-Validation:

-

Positive Control: A known inhibitor of the target enzyme.

-

Negative Control: DMSO vehicle control.

-

No Enzyme Control: To determine background signal.

-

Time-Dependency: A significant decrease in IC50 with increasing pre-incubation time provides evidence for covalent inhibition.

Protocol 2: Mass Spectrometry for Covalent Adduct Confirmation

This is the gold standard for confirming covalent bond formation and identifying the modified amino acid residue.

Objective: To confirm the covalent binding of the inhibitor to the target protein and identify the site of modification.

Materials:

-

Recombinant target protein

-

Test compound

-

Incubation buffer (e.g., PBS)

-

Reducing and alkylating agents (DTT and iodoacetamide)

-

Trypsin (for peptide mapping)

-

LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Intact Protein Analysis:

-

Peptide Mapping Analysis:

-

Incubate the protein with the inhibitor.

-

Reduce and alkylate the cysteine residues.

-

Digest the protein with trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the protein sequence to identify the modified peptide and the specific site of covalent modification.[16][18]

-

Self-Validation:

-

Control: Protein incubated with DMSO.

-

Database Search Parameters: Specify the mass of the inhibitor as a variable modification on the potential target residues (e.g., cysteine).

-

MS/MS Fragmentation: The fragmentation pattern of the modified peptide should be consistent with the proposed structure of the adduct.

Caption: A typical experimental workflow for the evaluation of α,β-unsaturated cyano compounds.

Protocol 3: Cytotoxicity Assay

Given the reactive nature of these compounds, assessing their cytotoxicity is paramount.

Objective: To determine the concentration of the test compound that causes a 50% reduction in cell viability (CC50).

Materials:

-

Human cell line (e.g., HepG2 for liver toxicity)

-

Cell culture medium and supplements

-

Test compound

-

96-well cell culture plate

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Measurement: Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells.

-

Plot the percentage of cell viability versus the logarithm of the compound concentration.

-

Determine the CC50 value using a non-linear regression analysis.

-

Self-Validation:

-

Positive Control: A known cytotoxic compound (e.g., doxorubicin).

-

Negative Control: DMSO vehicle control.

-

Blank: Wells with medium only to measure background.

-

Glutathione Depletion: To assess the role of glutathione in detoxifying the compound, the assay can be performed in cells pre-treated with a glutathione-depleting agent like L-buthionine-S,R-sulfoximine.[19] A significant increase in cytotoxicity in glutathione-depleted cells suggests that the compound's toxicity is mediated by its electrophilic reactivity.

Pillar 4: Toxicity and Safety Considerations - Taming the Reactivity

The very reactivity that makes α,β-unsaturated cyano compounds potent inhibitors also underlies their potential for toxicity. Their electrophilic nature can lead to off-target modification of other proteins and small molecules, such as the endogenous antioxidant glutathione. This can lead to cellular stress and toxicity.[19]

Therefore, a key challenge in the development of drugs based on this scaffold is to achieve a balance between on-target reactivity and off-target promiscuity. This can be addressed through:

-

Optimizing Intrinsic Reactivity: Fine-tuning the electronic properties of the α,β-unsaturated system to favor reaction with the intended target over other biological nucleophiles.

-

Maximizing Non-covalent Interactions: Designing molecules that have high affinity for the target's binding pocket, which will increase the local concentration of the inhibitor and favor the covalent reaction with the target cysteine.

-

Reversible Covalent Inhibition: As discussed earlier, employing reversible covalent chemistry can mitigate the risks associated with permanent protein modification.

Future Perspectives: The Evolving Role of a Reactive Pharmacophore

The field of covalent drug discovery is undergoing a renaissance, and α,β-unsaturated cyano compounds are at the forefront of this evolution. Future research will likely focus on:

-

Expanding the Target Space: Applying the principles of covalent inhibition to new and challenging drug targets.

-

Developing Novel Warheads: Designing new α,β-unsaturated cyano-containing electrophiles with improved selectivity and safety profiles.

-

Advanced Characterization Techniques: Utilizing cutting-edge proteomics and structural biology methods to gain a deeper understanding of the interactions between these compounds and their biological targets.

References

-

Ibrutinib - Wikipedia. [Link]

-

Ibrutinib for CLL: Mechanism of action and clinical considerations - Lymphoma Hub. [Link]

-

What is the mechanism of Ibrutinib? - Patsnap Synapse. [Link]

-

Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. [Link]

-

The Mechanism of Action of Ibrutinib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. [Link]

-

Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC - NIH. [Link]

-

Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - NIH. [Link]

-

Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - JoVE. [Link]

-

Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay - JoVE. [Link]

-

A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. [Link]

-

Synthesis and Characterization of Reversible Covalent HDAC4 Inhibitors - PubMed. [Link]

-

Reversible covalent JAK3 inhibitors discovered via docking. (a) First-... - ResearchGate. [Link]

-

In vitro cytotoxicity assay to evaluate the toxicity of an electrophilic reactive metabolite using glutathione-depleted rat primary cultured hepatocytes - PubMed. [Link]

-

Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery - Peak Proteins. [Link]

-

Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors | Request PDF - ResearchGate. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. [Link]

-

A practical guide for the assay-dependent characterisation of irreversible inhibitors - NIH. [Link]

-

From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [Link]

-

(PDF) High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - ResearchGate. [Link]

-

Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC - NIH. [Link]

-

Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors - PubMed. [Link]

-

Cytotoxicity Assay Protocol - Protocols.io. [Link]

-

Thia-Michael Addition in Diverse Organic Synthesis. [Link]

-

Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages - PMC - PubMed Central. [Link]

-

Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - MDPI. [Link]

-

Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium - Final Draft. [Link]

-

Electron irradiation effects on N and Fe3+ doped carbon dots and the a | IJN. [Link]

-

Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PubMed Central. [Link]

-

DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

HDAC Inhibitors: Innovative Strategies for Their Design and Applications - MDPI. [Link]

-

The advantages of describing covalent inhibitor in vitro potencies by IC 50 at a fixed time point. IC 50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed. [Link]

-

Histone Deacetylase Inhibitors Modulate the Transcriptional Regulation of Guanylyl Cyclase/Natriuretic Peptide Receptor-A Gene - NIH. [Link]

-